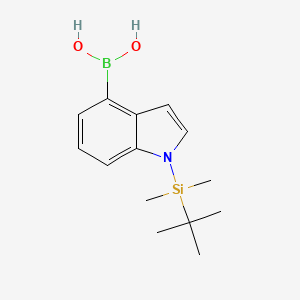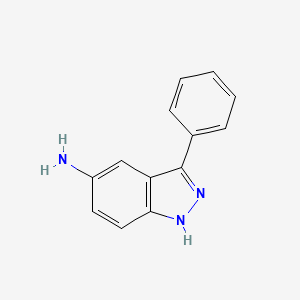
3-Phenyl-1H-indazol-5-amine
Descripción general
Descripción
3-Phenyl-1H-indazol-5-amine is a compound that belongs to the class of organic compounds known as indazoles . These are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene . The empirical formula for this compound is C13H11N3 and it has a molecular weight of 209.25 .
Synthesis Analysis
Recent synthetic approaches to 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1H-indazol-5-amine is characterized by a pyrazole fused to a benzene . The SMILES string representation of the molecule isNC1=CC=C2NN=C (C2=C1)C3=CC=CC=C3 . Physical And Chemical Properties Analysis
3-Phenyl-1H-indazol-5-amine is a solid compound . Its empirical formula is C13H11N3 and it has a molecular weight of 209.25 .Aplicaciones Científicas De Investigación
Synthesis Methods
- Pd-catalyzed Suzuki–Miyaura Cross-Coupling Reaction : A method for synthesizing various 3-aryl-1H-indazol-5-amine derivatives using Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions was developed. This method employs dioxane/H2O as solvent, Pd(OAc)2 and RuPhos as the catalyst system, and K3PO4 as a base, yielding good to excellent results (Wang et al., 2015).
Structural and Spectroscopic Studies
- Crystal Structure and Tautomerism : The structural and spectroscopic features, including prototropic tautomerism and photophysical properties, of various indazole derivatives have been studied. X-ray diffraction and DFT studies were conducted to resolve structural ambiguities, providing insight into the molecular properties of these compounds (Rana & Chaudhary, 2021).
Photophysical Studies
- Photoinduced Molecular Rearrangements : Research on the photochemistry of certain 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles showed the formation of indazoles under specific conditions. This highlights the potential of indazoles in photophysical applications and their behavior under photochemical conditions (Buscemi et al., 1996).
Biological and Medicinal Applications
- Antitumor Activity : Certain indazole derivatives, such as 3-amino-4-morpholino-1H-indazole-1-carbonyl-N-phenylcyclopropane-1-carboxamide, have shown distinct effective inhibition on the proliferation of various cancer cell lines. This suggests their potential use in cancer therapy (Lu et al., 2020).
Combinatorial Synthesis and Chemical Properties
- **Combinatorial Synthesis of Heterocycles**: Indazole derivatives have been synthesized using combinatorial methods, leading to the creation of novel heterocyclic compounds. These methods highlight the versatility of indazoles in synthesizing diverse molecular structures (Li et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-Phenyl-1H-indazol-5-amine is the Tyrosine-protein kinase JAK2 . This kinase plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and differentiation .
Mode of Action
It’s known that the compound interacts with its target, jak2, possibly inhibiting its activity . This interaction can lead to changes in the downstream signaling pathways, affecting cellular functions .
Biochemical Pathways
Given its target, it’s likely that the compound affects theJAK-STAT signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Result of Action
Given its target, the compound may influence cell proliferation, survival, and differentiation . In particular, it has shown promising inhibitory effects against certain cancer cell lines .
Propiedades
IUPAC Name |
3-phenyl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBJHQPTGMYKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626016 | |
| Record name | 3-Phenyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-indazol-5-amine | |
CAS RN |
395099-05-5 | |
| Record name | 3-Phenyl-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)
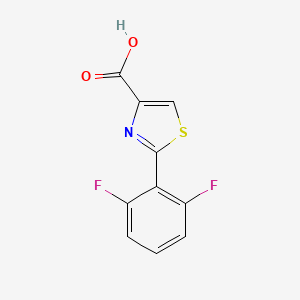
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)
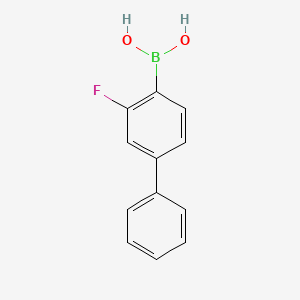
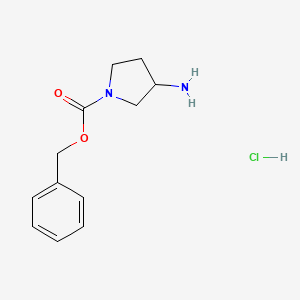
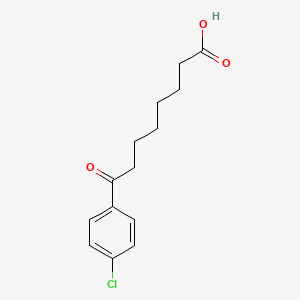
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)

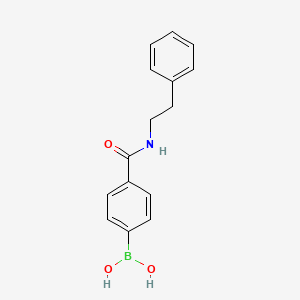
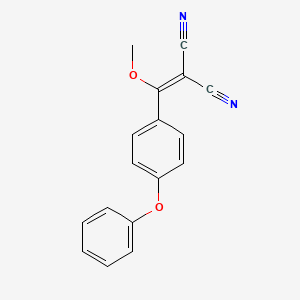
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
